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molecular formula C10H11BrO B168832 1-(4-Bromophenyl)cyclobutanol CAS No. 19936-14-2

1-(4-Bromophenyl)cyclobutanol

Cat. No. B168832
M. Wt: 227.1 g/mol
InChI Key: ZOAWHKTZPRKVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479559B2

Procedure details

A flame dried flask under N2 was charged with 1,4-dibromobenzene (7.52 g, 31.9 mmol) and anhydrous THF (50 mL). The reaction mixture was cooled to −78° C. and 2.5 M n-BuLi in hexanes (12.8 mL, 32 mmol) was added keeping the temperature below −60° C. The reaction mixture was stirred-at −78° C. for 30 min and then cyclobutanone (2 mL, 26.8 mmol) was added slowly keeping the temp below −60° C. After one hour, the reaction was poured into a saturated NH4Cl solution (40 mL). The salts were filtered through Celite™ and washed with EtOAc (2×20 mL). The layers were separated and the aq. phase was extracted with additional EtOAc (20 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to a pale yellow oil (5.51 g). The material could be used without further purification. 13C NMR (400 MHz, CDCl3) d 145.5, 131.7, 127.1, 121.3, 76.8, 37.2, 13.2; MS (AP/Cl) 209.0, 211.0 (M+H—H2O)+.
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Li]CCCC.[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1.[NH4+].[Cl-]>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]2([OH:18])[CH2:17][CH2:16][CH2:15]2)=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.52 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
12.8 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1(CCC1)=O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred-at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried flask under N2
CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
CUSTOM
Type
CUSTOM
Details
the temp below −60° C
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The salts were filtered through Celite™
WASH
Type
WASH
Details
washed with EtOAc (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted with additional EtOAc (20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow oil (5.51 g)
CUSTOM
Type
CUSTOM
Details
The material could be used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C1(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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